N-Palmitoyl-D-sphingosine 1-benzoate

Sphingolipid Synthesis Stereochemistry Natural Product Chemistry

Researchers requiring a stable, stereochemically pure C16-ceramide intermediate for multi-step sphingolipid synthesis face challenges with unprotected ceramides-endogenous ceramidase substrates that degrade under reaction conditions. N-Palmitoyl-D-sphingosine 1-benzoate (CAS 166301-20-8) solves this with a benzoyl ester protecting group at C1, ensuring regioselective control and stability. • D-erythro configuration guarantees correct stereochemistry for bioactive sphingolipids. • UV-active benzoyl chromophore (LogP 12.268) enables sensitive HPLC-UV detection. • Mild alkaline deprotection yields native ceramide without side reactions. Supplied as a research intermediate; custom packaging available.

Molecular Formula C41H71NO4
Molecular Weight 642.022
CAS No. 166301-20-8
Cat. No. B574686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyl-D-sphingosine 1-benzoate
CAS166301-20-8
SynonymsN-PALMITOYL-D-SPHINGOSINE 1-BENZOATE
Molecular FormulaC41H71NO4
Molecular Weight642.022
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C41H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-39(43)38(36-46-41(45)37-32-28-27-29-33-37)42-40(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,32-34,38-39,43H,3-26,31,35-36H2,1-2H3,(H,42,44)/b34-30+/t38-,39-/m1/s1
InChIKeyFSBFJSGEMUZNSN-PCVDLYEVSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoyl-D-sphingosine 1-benzoate: Core Identity & Specifications


N-Palmitoyl-D-sphingosine 1-benzoate (CAS 166301-20-8) is a synthetic derivative of the endogenous sphingolipid C16-ceramide, distinguished by an O-benzoyl ester protecting group at the primary alcohol (C1) of the D-erythro-sphingosine backbone . The compound possesses the molecular formula C41H71NO4, a molecular weight of 642.01 g/mol, and a calculated partition coefficient (LogP) of 12.268 . As a protected ceramide, it is supplied primarily as a research intermediate for the synthesis of complex sphingolipids, glycosphingolipids, and phosphonolipids, rather than as a direct bioactive agonist [1].

Synthetic intermediate for sphingolipid and phosphonolipid assembly
D-erythro (2R,3R) stereochemistry matches natural configuration
1-O-Benzoyl protection enables regioselective functionalization

N-Palmitoyl-D-sphingosine 1-benzoate: Risks of Generic Substitution


Direct substitution of N-Palmitoyl-D-sphingosine 1-benzoate with underivatized C16-ceramide (N-palmitoyl-D-sphingosine) or its L-erythro stereoisomer is not equivalent and introduces specific experimental confounders. The unprotected ceramide exhibits significantly different physicochemical properties (LogP, solubility) and is a substrate for endogenous ceramidases, compromising its utility as a stable synthetic intermediate [1]. Furthermore, the unnatural L-erythro stereoisomer (CAS 4201-57-4) cannot replicate the stereospecific interactions required for studies of natural D-erythro sphingolipid biochemistry or for the synthesis of biologically active natural products . The benzoyl protecting group is critical for directing regioselective reactions and enabling subsequent deprotection under mild alkaline conditions [2].

Unprotected C16-Ceramide
Differences in LogP, solubility, and ceramidase substrate activity may compromise synthetic intermediate stability and reaction selectivity.
L-erythro Stereoisomer
Opposite configuration (2S,3S) cannot support stereospecific natural product synthesis or reproduce D-erythro biochemical interactions.
Benzoyl Protecting Group
Replacement with unprotected ceramide requires altered synthetic routes; regioselective phosphonylation depends on transient protection.

N-Palmitoyl-D-sphingosine 1-benzoate: Quantitative Differentiation Evidence


D-erythro Stereochemistry for Natural Product Synthesis

The target compound possesses the D-erythro (2R,3R) stereochemistry, which corresponds to the naturally occurring configuration of sphingosine in mammalian systems. This is in direct contrast to the L-erythro stereoisomer (CAS 4201-57-4), which is an unnatural, synthetic epimer . The D-erythro configuration is essential for the stereospecific synthesis of biologically active natural products, as demonstrated by its use as the key intermediate in the total synthesis of a naturally occurring C18-ceramide aminoethylphosphonate [1].

Stereochemistry
Head-to-head
D-erythro (2R,3R) vs L-erythro (2S,3S) — opposite absolute configuration
Ensures natural-product-compatible stereochemistry for synthesis
Based on structural analysis (InChI, SMILES)
Sphingolipid Synthesis Stereochemistry Natural Product Chemistry

O-Benzoyl Protection for Regioselective Phosphonylation

The 1-O-benzoyl group acts as a protecting group for the primary alcohol of the sphingosine backbone, enabling selective functionalization at the C3-hydroxyl or the primary amine. This differential reactivity is demonstrated in the synthesis of C18-ceramide aminoethylphosphonate, where N-palmitoyl-3-O-benzoyl-D-sphingosine undergoes selective phosphonylation at the C1-position after benzoyl deprotection, a reaction that would be non-regioselective with the unprotected ceramide [1].

Synthetic Utility
Reported
Regioselective phosphonylation at C1 after benzoyl deprotection
Supports complex sphingolipid synthesis route design
Cross-study comparable; method context
Synthetic Chemistry Protecting Group Strategy Phosphonolipid Synthesis

Enhanced Lipophilicity vs. Parent Ceramide

The introduction of the benzoyl ester significantly alters the physicochemical profile of the molecule. The target compound has a calculated partition coefficient (LogP) of 12.268 , which is substantially higher than that of the parent N-palmitoyl-D-sphingosine (C16-ceramide, C34H67NO3, MW 537.91) [1]. This increased lipophilicity results in altered chromatographic behavior and solubility, which are critical parameters for analytical method development and formulation.

Lipophilicity
Class-level
LogP 12.268
Supports distinct chromatographic separation profile
Calculated value; empirical verification advised
Physicochemical Properties Lipophilicity Chromatography

N-Palmitoyl-D-sphingosine 1-benzoate: Scientific & Industrial Applications


Stereospecific Sphingolipid & Phosphonolipid Synthesis

This compound serves as a critical, stereochemically defined intermediate for the total synthesis of complex, naturally occurring sphingolipids. Its D-erythro configuration ensures the final product possesses the correct stereochemistry for biological studies, as demonstrated in the synthesis of C18-ceramide aminoethylphosphonate [1]. Researchers aiming to synthesize stereochemically pure sphingolipids, such as those found in marine organisms or specific tissues, should prioritize this protected D-erythro ceramide derivative to avoid the confounding effects of diastereomeric mixtures.

HPLC/LC-MS Method Development for Ceramide Profiling

Due to its distinct LogP (12.268) and chromatographic properties conferred by the benzoyl group, this compound is an ideal candidate for use as a reference standard or internal standard in the development and validation of analytical methods for ceramide separation and quantification . Its strong UV absorbance, imparted by the benzoyl chromophore, enhances detection sensitivity in HPLC-UV applications compared to underivatized ceramides, as outlined in established benzoylation protocols for ceramide analysis [2].

Protecting Group Strategies in Lipid Chemistry

The compound provides a model system for investigating the stability and selective deprotection of benzoyl esters on sphingolipid backbones. The documented use of mild alkaline hydrolysis to remove the benzoyl group in the final step of phosphonolipid synthesis highlights its utility as a traceless protecting group [1]. This makes it a valuable tool for researchers developing new synthetic methodologies or studying the stability of protected lipid intermediates.

Application
Selection Property
Validation Focus
Sphingolipid & phosphonolipid synthesis
D-erythro configuration, benzoyl protecting group
Stereochemical integrity, regioselective coupling
Ceramide profiling method development
Benzoyl chromophore (UV), distinct lipophilicity
Retention behavior, detection sensitivity
Protecting group strategy studies
Traceless benzoyl ester, mild deprotection
Selective removal, lipid intermediate stability

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